4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline
Description
4-[(E)-(4-Dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline is a Schiff base characterized by a central imine (-CH=N-) group bridging two aromatic rings. One ring is substituted with a dimethylamino (-N(CH₃)₂) group at the para position, while the other is similarly substituted, forming a symmetric structure. This compound belongs to the benzylideneaniline family, which is notable for its tunable electronic properties due to conjugation between the aromatic systems and the imine linker . Such compounds are studied for applications in organic electronics, dyes, and pharmaceuticals, leveraging their electron-donating substituents and planar geometry .
Properties
CAS No. |
10050-89-2 |
|---|---|
Molecular Formula |
C17H21N3 |
Molecular Weight |
267.37 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H21N3/c1-19(2)16-9-5-14(6-10-16)13-18-15-7-11-17(12-8-15)20(3)4/h5-13H,1-4H3 |
InChI Key |
KAUNTOUDFKIOEK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline typically involves the condensation reaction between 4-dimethylaminobenzaldehyde and N,N-dimethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the imine group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Electrophiles such as halogens, nitro groups; reactions are conducted in the presence of Lewis acids or under acidic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Halogenated, nitrated, or other substituted derivatives
Scientific Research Applications
4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline has diverse applications in scientific research:
Chemistry: Used as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline involves its interaction with molecular targets through its imine group. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its electron-donating dimethylamino groups enhance its reactivity, allowing it to participate in redox reactions and other chemical processes .
Comparison with Similar Compounds
Substituent Effects on Electronic and Structural Properties
Table 1: Substituent-Dependent Properties of Selected Benzylideneanilines
Key Observations :
- Dihedral Angles : The dihedral angle between aromatic rings (A/B) influences conjugation. The target compound (46.01°) exhibits reduced conjugation compared to methoxy-substituted analogs (8.20–12.52°), impacting electronic absorption spectra .
- Substituent Electronic Effects: Electron-donating groups (e.g., -N(CH₃)₂, -OCH₃) enhance π-electron density at the imine group, while electron-withdrawing groups (e.g., -NO₂) reduce it, altering reactivity and optical properties .
Fluorinated Stilbene Analogs :
- 4-(2-Fluorostyryl)-N,N-dimethylaniline (4e): Exhibits potent Wnt pathway inhibition (IC₅₀: 10 µM) in colorectal cancer cells, attributed to the dimethylaminophenyl group's electronic effects .
Crystallographic and Hirshfeld Surface Analysis
- Crystal Packing: The target compound crystallizes in the space group P2₁/n with distinct intermolecular interactions. In contrast, nitro-substituted analogs exhibit stronger C–H···O and π–π interactions due to polar -NO₂ groups .
- Hirshfeld Surface Data : For the dichloro-diazenyl analog (), Cl···H (27.4%) and H···H (46.8%) interactions dominate, whereas the target compound likely features H···H and C–H···N contacts .
Biological Activity
4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline, commonly referred to as a Schiff base, is an organic compound notable for its potential biological activities. With a molecular formula of C17H21N3 and a molecular weight of approximately 267.37 g/mol, this compound has garnered attention for its antimicrobial and antimalarial properties, among other applications.
Chemical Structure and Properties
The structure of this compound features an imine group (–C=N–) formed through the condensation of an amine and an aldehyde. The presence of two dimethylamino groups enhances its electron-donating properties, making it a subject of interest in various chemical and biological applications.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3 |
| Molecular Weight | 267.37 g/mol |
| Functional Groups | Imine, Dimethylamino |
Biological Activity
Research has indicated that this compound exhibits significant antimicrobial and antimalarial activities. The mechanism of action is believed to involve the formation of coordination complexes with metal ions, which can influence various biochemical pathways.
Antimicrobial Activity
Studies have shown that this compound demonstrates effectiveness against a range of microbial pathogens. Its electron-rich structure allows it to interact with microbial cell membranes, leading to disruption and cell death.
Antimalarial Activity
The compound has also been evaluated for its antimalarial properties. Preliminary findings suggest that it may inhibit the growth of Plasmodium species, the causative agents of malaria. This activity is likely mediated through interference with metabolic pathways essential for the survival of the parasite.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent in treating bacterial infections.
- Antimalarial Screening : In vitro assays against Plasmodium falciparum revealed that the compound significantly reduced parasitic growth, suggesting its potential as a lead compound in developing new antimalarial drugs.
Mechanistic Insights
The biological activity of this compound can be attributed to several factors:
- Metal Ion Coordination : The imine group allows for complexation with metal ions, which can modulate enzymatic activities and disrupt cellular functions.
- Electron Density : The dimethylamino groups enhance reactivity, facilitating interactions with biological targets such as proteins and nucleic acids.
Comparative Analysis
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Dimethylaminobenzaldehyde | C9H11N | Aldehyde precursor used in synthesis |
| N,N-Dimethylaniline | C10H13N | Aniline derivative contributing to Schiff base formation |
| 4-[(3,4-Dimethylphenyl)iminomethyl]-N,N-dimethylaniline | C17H20N2 | Similar imine structure but different substituents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
